molecular formula C8H9FN2O B2975807 2-amino-N-(4-fluorophenyl)acetamide CAS No. 347910-19-4

2-amino-N-(4-fluorophenyl)acetamide

Cat. No.: B2975807
CAS No.: 347910-19-4
M. Wt: 168.171
InChI Key: QILHBMOLSGACTC-UHFFFAOYSA-N
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Description

2-amino-N-(4-fluorophenyl)acetamide is an organic compound with the molecular formula C8H9FN2O It is a derivative of acetamide, where the amine group is substituted with a 4-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(4-fluorophenyl)acetamide typically involves the reaction of 4-fluoroaniline with chloroacetyl chloride, followed by the addition of ammonia. The reaction conditions generally include:

    Step 1: Reaction of 4-fluoroaniline with chloroacetyl chloride in the presence of a base such as triethylamine to form N-(4-fluorophenyl)chloroacetamide.

    Step 2: The intermediate N-(4-fluorophenyl)chloroacetamide is then treated with ammonia to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines.

Scientific Research Applications

2-amino-N-(4-fluorophenyl)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-amino-N-(4-fluorophenyl)acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Fluorophenyl)glycinamide
  • N-(4-Acetyl-2-fluorophenyl)acetamide

Comparison

2-amino-N-(4-fluorophenyl)acetamide is unique due to its specific substitution pattern and the presence of both amine and fluorophenyl groups. This combination imparts distinct chemical and biological properties compared to similar compounds. For instance, the fluorine atom can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for drug development.

Properties

IUPAC Name

2-amino-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O/c9-6-1-3-7(4-2-6)11-8(12)5-10/h1-4H,5,10H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QILHBMOLSGACTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CN)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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